molecular formula C10H14N2O B13012565 6-(Isopropylamino)-4-methylnicotinaldehyde

6-(Isopropylamino)-4-methylnicotinaldehyde

Cat. No.: B13012565
M. Wt: 178.23 g/mol
InChI Key: KAXVPUXLPSOAAV-UHFFFAOYSA-N
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Description

6-(Isopropylamino)-4-methylnicotinaldehyde: is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of an isopropylamino group attached to the 6th position and a methyl group attached to the 4th position of the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Isopropylamino)-4-methylnicotinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylnicotinaldehyde as the starting material.

    Isopropylation: The introduction of the isopropylamino group is achieved through a nucleophilic substitution reaction. This involves reacting 4-methylnicotinaldehyde with isopropylamine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring consistent quality and yield.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Isopropylamino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isopropylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: 6-(Isopropylamino)-4-methylnicotinic acid.

    Reduction: 6-(Isopropylamino)-4-methylnicotinol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 6-(Isopropylamino)-4-methylnicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes or inhibitors for specific enzymes or receptors.

Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(Isopropylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The isopropylamino group and the aldehyde functionality allow the compound to form covalent or non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylnicotinaldehyde: Lacks the isopropylamino group, making it less versatile in certain chemical reactions.

    6-Aminonicotinaldehyde: Contains an amino group instead of an isopropylamino group, leading to different reactivity and applications.

    6-(Ethylamino)-4-methylnicotinaldehyde: Similar structure but with an ethylamino group, which may result in different chemical and biological properties.

Uniqueness: 6-(Isopropylamino)-4-methylnicotinaldehyde is unique due to the presence of both the isopropylamino and methyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-methyl-6-(propan-2-ylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10-4-8(3)9(6-13)5-11-10/h4-7H,1-3H3,(H,11,12)

InChI Key

KAXVPUXLPSOAAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)NC(C)C

Origin of Product

United States

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